molecular formula C6H8ClF2NS B13460917 (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride

(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13460917
M. Wt: 199.65 g/mol
InChI Key: RWRMFCZCQMIGDC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a difluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the introduction of the difluoroethylamine group to a thiophene ring. One common method includes the reaction of thiophene with a difluoroethylamine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the thiophene ring.

Scientific Research Applications

(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural properties.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethylamine group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The thiophene ring provides a stable scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Difluoroethylamine derivatives: Compounds with the difluoroethylamine group attached to different aromatic or aliphatic systems.

Uniqueness

(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the combination of the thiophene ring and the difluoroethylamine group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoro groups can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClF2NS

Molecular Weight

199.65 g/mol

IUPAC Name

(1S)-2,2-difluoro-1-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C6H7F2NS.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1

InChI Key

RWRMFCZCQMIGDC-NUBCRITNSA-N

Isomeric SMILES

C1=CSC(=C1)[C@H](C(F)F)N.Cl

Canonical SMILES

C1=CSC(=C1)C(C(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.